REACTION_CXSMILES
|
[CH:1]([NH:3][C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[O:13][CH3:14])=O.[BH4-].[Na+].C(O)(=O)C>O1CCOCC1>[CH3:1][NH:3][C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[O:13][CH3:14] |f:1.2|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
745 mg
|
Type
|
reactant
|
Smiles
|
C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
722 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.09 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
quenched slowly with MeOH
|
Type
|
ADDITION
|
Details
|
Excess MeOH was then added
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=C(C=CC(=C1)[N+](=O)[O-])OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |